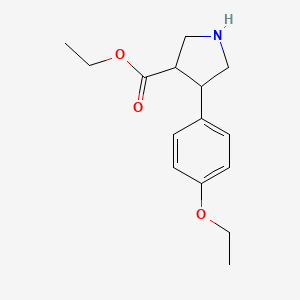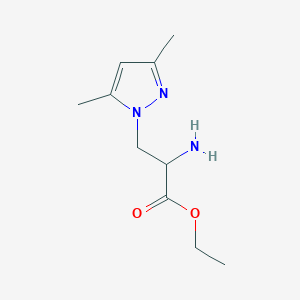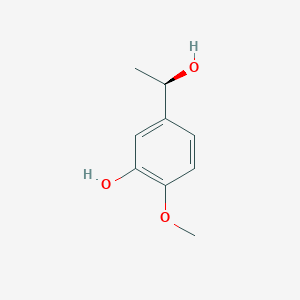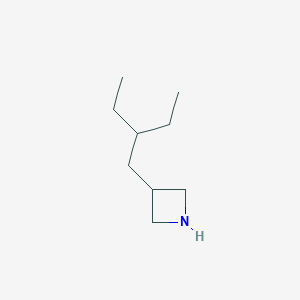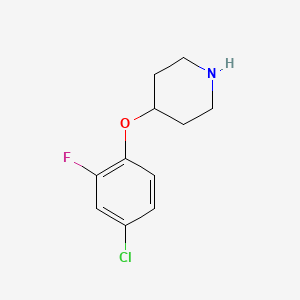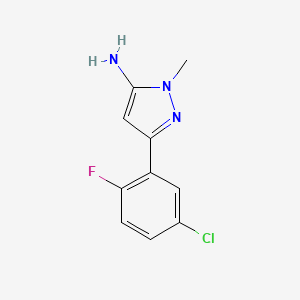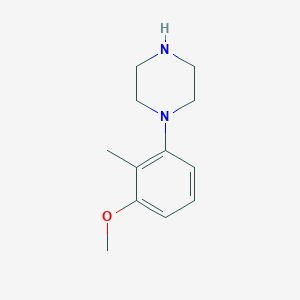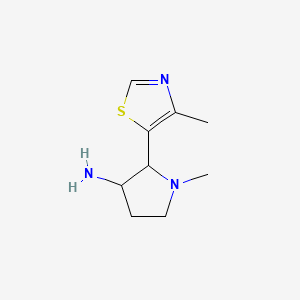![molecular formula C7H14O3 B15323948 [(Pentan-2-yl)oxy]acetic acid CAS No. 92565-73-6](/img/structure/B15323948.png)
[(Pentan-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(1-methylbutoxy)-: is an organic compound with the molecular formula C7H14O3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 1-methylbutoxy group. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(1-methylbutoxy)- can be achieved through the esterification of acetic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of acetic acid, 2-(1-methylbutoxy)- involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The process is optimized to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetic acid, 2-(1-methylbutoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the 1-methylbutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid, 2-(1-methylbutoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study metabolic pathways involving esterification and hydrolysis reactions.
Industry: In the industrial sector, this compound is used in the production of plasticizers, solvents, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(1-methylbutoxy)- involves its interaction with various molecular targets depending on the specific application. In esterification reactions, it acts as an esterifying agent, reacting with alcohols to form esters. In hydrolysis reactions, it can be broken down into acetic acid and 1-methylbutanol.
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, 2-(3-methylbutoxy)-
- Acetic acid, 2-(2-methylbutoxy)-
- Acetic acid, 2-(1-ethylbutoxy)-
Comparison:
- Acetic acid, 2-(1-methylbutoxy)- has a unique 1-methylbutoxy group, which imparts specific chemical properties and reactivity.
- Compared to acetic acid, 2-(3-methylbutoxy)- , the position of the methyl group affects the steric and electronic properties of the compound.
- Acetic acid, 2-(2-methylbutoxy)- has a different branching pattern, leading to variations in physical and chemical behavior.
- Acetic acid, 2-(1-ethylbutoxy)- has an ethyl group instead of a methyl group, resulting in different reactivity and applications.
This detailed article provides a comprehensive overview of acetic acid, 2-(1-methylbutoxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
92565-73-6 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2-pentan-2-yloxyacetic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
COUUXMDMAVZONV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
